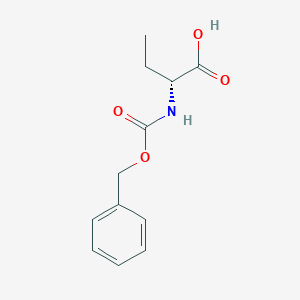

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Description

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Cbz-protected R-2-aminobutanoic acid) is a chiral amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. Its structure features a benzyloxycarbonyl (Cbz) group protecting the amine moiety, enhancing stability during synthetic processes. The compound is characterized by its molecular formula C₁₂H₁₅NO₄ (exact weight varies with substituents; see Table 1) and is critical in constructing peptidomimetics and enzyme inhibitors .

Key properties include:

- Stereochemistry: The R-configuration at the α-carbon ensures enantioselective interactions in biological systems.

- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the Cbz group .

- Applications: Used in solid-phase peptide synthesis (SPPS) and as a building block for leucine analogs targeting signaling pathways .

Properties

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQMTCSQWUYUML-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448115 | |

| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2900-20-1 | |

| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as a benzyloxycarbonyl derivative of an amino acid, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center that significantly influences its interactions with biological targets. The presence of the benzyloxycarbonyl group enhances the compound's stability and solubility, making it a candidate for various pharmaceutical applications. Its structure can be represented as follows:

Antimicrobial Properties

Initial studies indicate that this compound may exhibit antimicrobial activity . The compound's structural similarity to known antimicrobial agents suggests it could inhibit bacterial growth. A study examining various amino acid derivatives found that compounds with similar structures displayed significant activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 9 to 12 mm .

Neuroactive Potential

The compound serves as a precursor to γ-aminobutyric acid (GABA), a vital inhibitory neurotransmitter in the central nervous system. This connection underscores its potential neuroactive properties, which could be explored further in the context of neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Protection of Amino Groups : The amino group is protected using a benzyloxycarbonyl (Z) group.

- Formation of Butanoic Backbone : The butanoic acid backbone is synthesized through standard organic reactions.

- Deprotection : The benzyloxycarbonyl group can be removed under specific conditions to yield active derivatives.

Pharmacokinetic Studies

A pharmacokinetic study evaluated the lung retention capacity of related compounds after intratracheal administration in rats. The results indicated that certain derivatives demonstrated significant retention in lung tissue, suggesting potential for localized therapeutic effects in respiratory diseases .

| Time (h) | Rat Plasma Concentration (ng/mL) | Total Lung Concentration (ng/mL) |

|---|---|---|

| 0.25 | <LLOQ | 20,000 ± 611 |

| 0.5 | <LLOQ | 1.63 ± 0.14 |

| 1 | <LLOQ | 2.10 ± 0.05 |

| 24 | <LLOQ | 361 ± 32 |

This table illustrates the concentration levels of a related compound post-administration, highlighting the potential for sustained drug action in lung tissues.

Structure-Activity Relationship Studies

Research has shown that variations in the structure of amino acid derivatives can significantly impact their biological efficacy. For instance, modifications to hydroxyl groups or conjugated systems have been correlated with enhanced antioxidant and cytotoxic properties .

Scientific Research Applications

Medicinal Chemistry Applications

1. Peptidomimetics Development

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid serves as a building block for the synthesis of peptidomimetics. These compounds mimic the structure of peptides while providing enhanced stability and bioavailability. For instance, in the development of inhibitors for caspases—enzymes involved in apoptosis—this compound has been utilized to create cyclic peptidomimetic inhibitors that exhibit potent activity against inflammatory diseases like rheumatoid arthritis and treatment-resistant epilepsy .

2. Antibiotic Potentiation

Research has indicated that derivatives of this compound can act as potentiators of antibiotic activity. In studies involving clarithromycin against E. coli, compounds related to this structure showed significant enhancement of antibiotic efficacy by improving membrane permeability . This application is crucial in addressing antibiotic resistance, a growing global health concern.

Biochemical Research Applications

1. Iron Uptake Mechanisms

Recent studies have explored the role of this compound in mediating iron uptake through biomimetic analogues of enterobactin. These analogues have been shown to effectively transport iron in microbial systems, which is essential for understanding nutrient acquisition in pathogenic bacteria .

2. Synthesis of Novel Compounds

The compound is also employed in synthesizing novel derivatives that exhibit unique biological activities. For example, modifications to the benzyloxycarbonyl group have led to the creation of compounds with enhanced therapeutic profiles against various diseases .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antibiotic potentiator | |

| Cyclic peptidomimetic inhibitors | Anti-inflammatory | |

| Iron uptake biomimetic analogue | Nutrient transport |

Table 2: Synthesis Routes

| Synthesis Method | Yield (%) | Application Area | Reference |

|---|---|---|---|

| Fmoc protection followed by reduction | 87% | Peptidomimetics | |

| Benzyl chloroformiate addition | 94% | Iron uptake analogues |

Case Studies

Case Study 1: Peptidomimetic Inhibitors for Caspase-1

In a study focusing on caspase inhibitors, researchers synthesized a series of peptidomimetic compounds based on this compound. The resulting inhibitors demonstrated comparable potency to existing drugs while offering improved stability in aqueous solutions, highlighting the potential for clinical applications .

Case Study 2: Enhancing Antibiotic Efficacy

A series of experiments evaluated the effectiveness of this compound derivatives as enhancers of clarithromycin activity against resistant strains of E. coli. The results indicated that certain modifications significantly lowered the minimum inhibitory concentration (MIC), suggesting a promising avenue for combating antibiotic resistance .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Findings

Steric and Electronic Effects

- 3,3-Dimethyl Derivative: The 3,3-dimethyl substitution (C₁₄H₁₉NO₄) introduces steric hindrance, reducing enzymatic degradation rates compared to the parent compound. This makes it ideal for stable peptide backbones .

- Aminomethyl-Methyl Derivative: The branched structure (C₁₄H₁₉NO₄) alters hydrogen-bonding capacity, affecting solubility in aqueous media .

Protecting Group Strategies

Enantiomeric Specificity

- The (S)-enantiomer (C₁₂H₁₅NO₄) shows 10-fold lower activity in protease inhibition assays compared to the (R)-form, highlighting the importance of stereochemistry in drug design .

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The synthesis begins with the protection of 2-aminobutyric acid as its methyl ester using benzyloxycarbonyl (Cbz) chloride under Schotten-Baumann conditions. The resulting N-Cbz-2-aminobutyric acid methyl ester (I) is treated with a lithium enolate of tert-butyl acetate at -78°C in tetrahydrofuran (THF), forming a β-keto ester intermediate (II). Subsequent halogenation with N-bromosuccinimide (NBS) in methylene chloride at 0°C introduces a bromine atom at the α-position, yielding 4-amino-3-oxo-2-bromobutanoic acid tert-butyl ester (III). Hydrolysis of the tert-butyl ester under acidic conditions (90% formic acid, 80°C) followed by decarboxylation produces the target compound (Figure 1).

Key Reaction Parameters:

-

Enolate Formation: Lithium diisopropylamide (LDA, 2.2 eq) in THF at -78°C.

-

Halogenation: NBS (1.1 eq) in CH₂Cl₂, 0°C, 1 hour.

-

Hydrolysis: 90% formic acid, 80°C, 30 minutes.

Stereochemical Control and Purification

The halogenation step generates a diastereomeric mixture due to the planar sp²-hybridized carbonyl carbon. Diastereomers are resolved via silica gel chromatography using hexane/ethyl acetate (4:1), achieving >95% diastereomeric excess (de). Final recrystallization from isopropanol yields enantiomerically pure (R)-2-(((benzyloxy)carbonyl)amino)butanoic acid (98% ee, 72% overall yield).

Enzymatic Resolution of Racemic N-Cbz-2-Aminobutyric Acid

Enzyme-Catalyzed Hydrolysis

Racemic N-Cbz-2-aminobutyric acid is subjected to acylase I (EC 3.5.1.14) in aqueous buffer (pH 7.5) at 70°C for 12 hours. The enzyme selectively hydrolyzes the (S)-enantiomer’s Cbz group, leaving the (R)-enantiomer intact. The reaction mixture is acidified to pH 2.0 with HCl, and the (R)-N-Cbz product is extracted into ethyl acetate (3 × 50 mL). Evaporation under reduced pressure affords the target compound with 88% enantiomeric excess (ee).

Optimized Conditions:

-

Enzyme Loading: 10 U/g substrate.

-

Temperature: 70°C, pH 7.5 (adjusted with NaOH).

-

Separation: Ethyl acetate extraction, followed by crystallization from hexane/ethyl acetate (1:1).

Scalability and Economic Considerations

Immobilized acylase on Eupergit C resin enhances reusability (≥10 cycles, 85% activity retention). This method achieves a 65% isolated yield of (R)-enantiomer, making it suitable for industrial-scale production.

Direct Carbobenzylation of 2-Aminobutyric Acid

Schotten-Baumann Reaction Protocol

2-Aminobutyric acid (1.0 eq) is dissolved in 2M NaOH (20 mL) and cooled to 0°C. Benzyl chloroformate (1.05 eq) is added dropwise while maintaining pH 9–10 with concurrent NaOH addition. After stirring for 2 hours, the mixture is acidified to pH 2 with HCl, and the product is extracted into dichloromethane (3 × 30 mL). Evaporation yields crude this compound, which is purified via recrystallization from ethanol/water (1:1).

Yield and Purity:

-

Crude Yield: 85%.

-

Purified Yield: 78% (99% purity by HPLC).

Racemic Resolution Challenges

The direct method produces racemic N-Cbz-2-aminobutyric acid, necessitating chiral resolution. Coupling with chiral auxiliaries (e.g., (R)-1-phenylethylamine) or preparative chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10) achieves 99% ee but increases cost.

Comparative Analysis of Synthetic Routes

| Method | Yield | ee (%) | Steps | Cost |

|---|---|---|---|---|

| Enolate-Mediated | 72% | 98 | 5 | High |

| Enzymatic Resolution | 65% | 88 | 3 | Moderate |

| Direct Carbobenzylation | 78% | 99* | 2 | Low** |

*Requires additional resolution step.

**Excluding resolution costs.

The enolate route offers high enantiopurity but involves complex intermediates. Enzymatic resolution is cost-effective for large-scale production but requires enzyme optimization. Direct carbobenzylation is rapid but less practical without integrated resolution.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, and what starting materials are typically employed?

- Methodological Answer : The compound is synthesized via carbamate protection of the amino group in (R)-2-aminobutanoic acid. A typical approach involves reacting the amino acid with benzyl chloroformate under alkaline conditions (e.g., sodium bicarbonate) to introduce the benzyloxycarbonyl (Cbz) protecting group. For example, analogous routes for Boc-protected derivatives achieve yields up to 99% by optimizing stoichiometry and reaction time . Key starting materials include enantiomerically pure (R)-2-aminobutanoic acid and benzyl chloroformate.

Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR verify the presence of the Cbz group (e.g., aromatic protons at ~7.3 ppm) and the stereochemistry at the α-carbon.

- High-Performance Liquid Chromatography (HPLC) : Chiral stationary-phase HPLC distinguishes the (R)-enantiomer from its (S)-counterpart.

- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., calculated for : 237.10 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly addressing low efficiency in coupling steps?

- Methodological Answer : Low yields often arise from incomplete protection of the amino group or racemization. Strategies include:

- Temperature Control : Conduct reactions at 0–4°C to minimize racemization .

- Catalyst Use : Employ DMAP (4-dimethylaminopyridine) to accelerate benzyl chloroformate activation.

- Purification : Use flash chromatography with ethyl acetate/hexane gradients to isolate the product from unreacted starting materials .

Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., melting points, NMR shifts) for this compound across studies?

- Methodological Answer : Discrepancies may stem from solvent effects, impurities, or polymorphic forms. To address this:

- Cross-Validate Techniques : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation.

- Standardize Conditions : Report spectra in consistent solvents (e.g., DMSO-d6 or CDCl3) and reference internal standards (e.g., TMS).

- Reproduce Literature Methods : Compare results with peer-reviewed protocols, such as those in patents or synthesis databases .

Q. What strategies mitigate decomposition of the benzyloxycarbonyl group during prolonged storage or reaction conditions?

- Methodological Answer : The Cbz group is sensitive to hydrogenolysis and acidic conditions. Recommendations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.